![molecular formula C6H5ClN2O3 B2443121 Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate CAS No. 1591827-52-9](/img/structure/B2443121.png)
Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate
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Overview
Description
“Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O3 . It’s a powder with a molecular weight of 188.57 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5ClN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10)
. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 188.57 . It’s stored at room temperature .Scientific Research Applications
Synthesis and Molecular Structure
Synthesis and Tautomeric Forms : Methylated 6-hydroxypyridazine-3-carboxylic acids, including derivatives similar to Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate, have been studied for their methylation effects on intermolecular interactions and lipophilicity. These compounds exhibit equilibrium of lactam and lactim tautomers, impacting their synthesis and molecular structure (Katrusiak et al., 2011).
Efficient Synthesis Methods : Efficient synthesis methods for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been described. These methods provide insights into the synthesis of Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate and its analogs (Hirokawa et al., 2000).
Pharmacological Research
Receptor Agonists : Studies on compounds like Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate have explored their role as receptor agonists. For example, the role of 5-HT(2C) receptor subtype in controlling ingestive behavior in mice has been investigated using similar compounds (Hewitt et al., 2002).
Synthesis of Potential Anticancer Agents : Derivatives of pyridazine, including those similar to Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate, have been synthesized and evaluated for their potential as anticancer agents (Temple et al., 1983).
Chemical Reactions and Properties
Reactions of Pyridazinones : The reactivity of pyridazinones, closely related to Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate, has been explored, including reactions with amines and other chemical transformations (Landquist & Thornber, 1973).
Characterization and NMR Analysis : The characterization of hydroxytrichloropicolinic acids, which are structurally related to Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate, using NMR analysis, has provided insights into the structural and chemical properties of these types of compounds (Irvine et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be anticipated that the compound would have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSSYGANWHFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-hydroxypyridazine-3-carboxylate | |
CAS RN |
1591827-52-9 |
Source
|
Record name | methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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